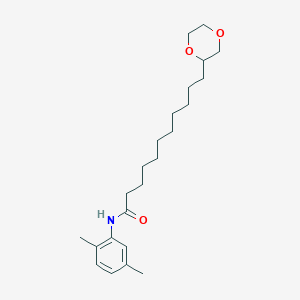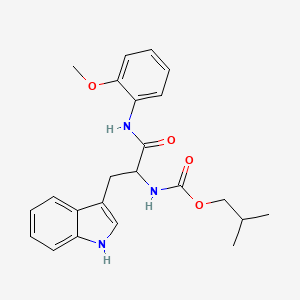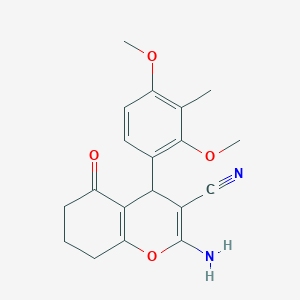![molecular formula C41H28N2S2 B4997464 2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)
2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole, commonly known as PBI-4050, is a small molecule drug that has recently gained attention in the field of scientific research. PBI-4050 is a synthetic compound that has been shown to have potential therapeutic benefits in various diseases.
Mecanismo De Acción
The exact mechanism of action of PBI-4050 is not fully understood, but it is believed to act through multiple pathways. PBI-4050 has been shown to inhibit the activity of several pro-fibrotic and pro-inflammatory cytokines, including TGF-β, TNF-α, and IL-6. PBI-4050 has also been shown to activate the AMPK pathway, which plays a role in regulating energy metabolism and inflammation.
Biochemical and Physiological Effects:
PBI-4050 has been shown to have several biochemical and physiological effects. In preclinical studies, PBI-4050 has been shown to reduce fibrosis, inflammation, and tumor growth. PBI-4050 has also been shown to improve muscle function in a mouse model of Duchenne muscular dystrophy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PBI-4050 in lab experiments is that it has been shown to have anti-fibrotic, anti-inflammatory, and anti-tumor properties. This makes it a potentially useful tool for studying diseases that involve these processes. However, one limitation of using PBI-4050 is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from lab experiments.
Direcciones Futuras
There are several future directions for research on PBI-4050. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to study its potential therapeutic benefits in other diseases, such as cancer and cardiovascular disease. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of PBI-4050 in humans.
Métodos De Síntesis
PBI-4050 is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block, 4-phenylthioaniline, is reacted with 4-bromoaniline to form the intermediate product, 4-(4-bromoanilino)phenylthioaniline. The second building block, 4-phenylethynylaniline, is then coupled with the intermediate product to form PBI-4050.
Aplicaciones Científicas De Investigación
PBI-4050 has been studied for its potential therapeutic benefits in various diseases, including pulmonary fibrosis, liver fibrosis, and Duchenne muscular dystrophy. In preclinical studies, PBI-4050 has been shown to have anti-fibrotic, anti-inflammatory, and anti-tumor properties.
Propiedades
IUPAC Name |
2-[4-(2-phenylethynyl)phenyl]-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28N2S2/c1-4-10-30(11-5-1)16-17-31-18-20-34(21-19-31)41-42-39(32-22-26-37(27-23-32)44-35-12-6-2-7-13-35)40(43-41)33-24-28-38(29-25-33)45-36-14-8-3-9-15-36/h1-15,18-29H,(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUODBDOQHXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=C(C=C6)SC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

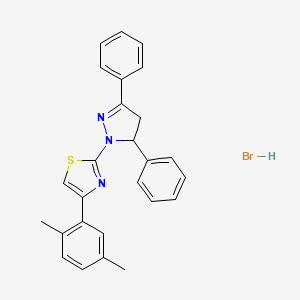
![ethyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4997410.png)
![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)
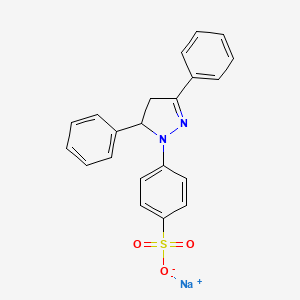
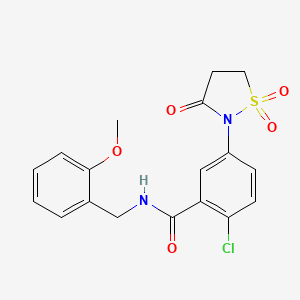

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)
